molecular formula C22H23NO3S B14984968 N-(4-methoxyphenyl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamide

N-(4-methoxyphenyl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B14984968
M. Wt: 381.5 g/mol
InChI Key: JNTIKVDXJUJSPU-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-4-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that features a benzamide core substituted with methoxyphenyl, propoxy, and thiophen-2-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-4-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.

    Substitution Reactions: The benzamide core is then subjected to substitution reactions to introduce the propoxy and thiophen-2-ylmethyl groups. This can be achieved using appropriate alkyl halides and thiophene derivatives under basic conditions.

    Final Assembly: The final step involves coupling the substituted benzamide with the remaining functional groups under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of N-(4-METHOXYPHENYL)-4-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-4-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy and thiophene groups can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, thiols, and amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can yield thiophene sulfoxides or sulfones, while reduction of the benzamide core can produce corresponding amines.

Scientific Research Applications

N-(4-METHOXYPHENYL)-4-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-4-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHOXYPHENYL)-4-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: shares structural similarities with other benzamide derivatives, such as N-(4-methoxyphenyl)-N-methylbenzamide and N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide.

    Thiophene Derivatives: Compounds like 2-thiophenemethanol and 2-thiophenecarboxylic acid are structurally related due to the presence of the thiophene ring.

Uniqueness

The uniqueness of N-(4-METHOXYPHENYL)-4-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H23NO3S

Molecular Weight

381.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C22H23NO3S/c1-3-14-26-20-10-6-17(7-11-20)22(24)23(16-21-5-4-15-27-21)18-8-12-19(25-2)13-9-18/h4-13,15H,3,14,16H2,1-2H3

InChI Key

JNTIKVDXJUJSPU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)OC

Origin of Product

United States

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